molecular formula C6H4N4O2 B1393696 (5-Nitropyridin-2-yl)cyanamide CAS No. 1255147-10-4

(5-Nitropyridin-2-yl)cyanamide

Cat. No.: B1393696
CAS No.: 1255147-10-4
M. Wt: 164.12 g/mol
InChI Key: CTFMVWRJNIZZEZ-UHFFFAOYSA-N
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Description

The Strategic Role of Pyridine (B92270) and Cyanamide (B42294) Scaffolds in Modern Chemical Synthesis

The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.orgglobalresearchonline.net This nitrogen atom imparts distinct properties, making pyridine a cornerstone in medicinal chemistry. nih.gov Pyridine scaffolds are present in numerous vitamins, co-enzymes, and alkaloids. globalresearchonline.net Their ability to act as a weak base and participate in hydrogen bonding enhances the pharmacokinetic properties of drug candidates. nih.govbldpharm.com Consequently, pyridine and its derivatives are integral components of thousands of pharmaceutical agents and agrochemicals, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and antidiabetic properties. globalresearchonline.netrsc.org The electronegative nitrogen atom makes the pyridine ring less susceptible to electrophilic substitution compared to benzene but more prone to nucleophilic substitution, a reactivity profile that is exploited in many synthetic strategies. wikipedia.org

The cyanamide functional group (–N–C≡N) is a highly versatile reagent in organic synthesis. wikipedia.orgchemicalbook.com It possesses a unique duality of a nucleophilic amino nitrogen and an electrophilic nitrile carbon, allowing it to participate in a wide array of chemical transformations. chemicalbook.commdpi.com Cyanamide is a key building block for the synthesis of various heterocycles, such as 2-aminoimidazoles, 2-aminothiazoles, and triazines. wikipedia.org Furthermore, it is a crucial precursor for creating the guanidino group, a common feature in many biologically active molecules. wikipedia.org Several important pharmaceuticals, including the hair-loss treatment minoxidil (B1677147) and various anthelmintic drugs, are derived from cyanamide. wikipedia.org Its utility extends to being a precursor for agrochemicals and other industrial chemicals. chemicalbook.com

Foundational Research and Historical Context of (5-Nitropyridin-2-yl)cyanamide Investigations

The synthesis of this compound is not extensively detailed in foundational literature, but its preparation can be logically inferred from established synthetic routes for its key precursors, 2-amino-5-nitropyridine (B18323) and 2-chloro-5-nitropyridine (B43025).

A primary route to the target compound involves the use of 2-amino-5-nitropyridine. This intermediate is typically prepared via the nitration of 2-aminopyridine (B139424) using a mixture of nitric acid and sulfuric acid. sapub.orgchemicalbook.com The reaction yields a mixture of isomers, with the 5-nitro derivative being a major product. sapub.org

Once 2-amino-5-nitropyridine is obtained, it can be converted to this compound. A standard and well-documented method for converting a primary aromatic amine to a monosubstituted cyanamide is the reaction with cyanogen (B1215507) bromide (BrCN). clockss.orggoogle.com This reaction typically proceeds by the nucleophilic attack of the amino group on the cyanogen bromide, followed by elimination of hydrogen bromide, to yield the corresponding cyanamide.

An alternative and highly viable pathway starts from 2-chloro-5-nitropyridine. This precursor can be synthesized from 2-hydroxy-5-nitropyridine (B147068) by reaction with a chlorinating agent like phosphorus oxychloride. nih.gov The presence of the electron-withdrawing nitro group at the 5-position strongly activates the 2-position of the pyridine ring toward nucleophilic aromatic substitution (SNAr). researchgate.net Therefore, reacting 2-chloro-5-nitropyridine with a source of the cyanamide anion (e.g., sodium cyanamide, NaNHCN) or with cyanamide itself in the presence of a base would be an effective method to displace the chloride and form the C-N bond, yielding this compound.

Current Research Frontiers and Prospective Directions for this compound Studies

The this compound scaffold represents a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. Its future research directions are guided by the inherent reactivity of its functional groups.

The nitro group serves as a key functional handle for diversification. It can be readily reduced to a primary amine (2-amino-5-pyridylcyanamide), which opens up a vast potential for subsequent modifications. This amino group can undergo acylation, alkylation, or be used in coupling reactions to build more complex molecular structures. For instance, nitropyridine derivatives are used as intermediates in the synthesis of potent enzyme inhibitors, such as those targeting Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

The cyanamide moiety is another point for molecular elaboration. It is a well-known precursor for the synthesis of guanidines and various N-heterocyclic systems. Reaction with amines can yield substituted guanidines, while cycloaddition reactions or condensations with appropriate bifunctional reagents can lead to the formation of imidazole, oxazole, or thiazole (B1198619) rings. Research has shown that (5-nitropyridin-2-yl)imine derivatives can be used to form ligands for metal complexes with potential antioxidant and enzyme-inhibiting activities. nih.govmdpi.com This suggests that this compound could also serve as a ligand or a precursor to more complex ligands in coordination chemistry.

Recent studies have highlighted the use of nitropyridine derivatives in creating compounds with herbicidal and insecticidal activity, as well as in the synthesis of factor IXa inhibitors for anticoagulant drugs. nih.govmdpi.com Given these precedents, this compound is a promising starting material for generating libraries of compounds for screening against various biological targets. The development of microwave-assisted synthesis for related (5-nitropyridin-2-yl)alkyl carbamates also points towards more efficient and rapid methods for exploring the chemical space around this scaffold. acs.org

Data Tables

Table 1: Exemplary Synthesis of a Key Precursor: 2-Amino-5-nitropyridine

Starting MaterialReagentsSolventTemperatureYieldReference
2-AminopyridineFuming Nitric Acid, Sulfuric Acid1,2-Dichloroethane58°C91.67% chemicalbook.com

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1255147-10-4 sigmaaldrich.com
Molecular Formula C₆H₄N₄O₂
Molecular Weight 164.12 g/mol sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-nitropyridin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-4-9-6-2-1-5(3-8-6)10(11)12/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFMVWRJNIZZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 5 Nitropyridin 2 Yl Cyanamide

Nucleophilic Reactivity of the Cyanamide (B42294) Moiety

The cyanamide group (-NHCN) possesses a dual electronic character. While the nitrile carbon is electrophilic, the external nitrogen atom has a lone pair of electrons, rendering it nucleophilic. patsnap.com In (5-Nitropyridin-2-yl)cyanamide, the powerful electron-withdrawing effect of the 5-nitropyridin-2-yl substituent significantly diminishes the nucleophilicity of this nitrogen atom compared to alkyl or simple aryl cyanamides. Nevertheless, it can still react with potent electrophiles.

The cyanamide moiety can undergo addition reactions with various nucleophilic and electrophilic reagents. researchgate.net For instance, the nitrogen atom can attack alkyl halides, acyl chlorides, or other electrophilic centers to form substituted cyanamides or related structures. These reactions are fundamental to the synthetic utility of cyanamides as building blocks for more complex nitrogen-containing molecules like guanidines and ureas. researchgate.net

Table 1: Representative Nucleophilic Reactions of the Cyanamide Moiety

ReactantReagent (Electrophile)Product TypeConditions
This compoundMethyl Iodide (CH₃I)N-Methylated CyanamideBase (e.g., NaH), Aprotic Solvent (e.g., THF)
This compoundBenzoyl Chloride (C₆H₅COCl)N-Acylated CyanamideBase (e.g., Pyridine), CH₂Cl₂
This compoundAldehydes/Ketones (R₂C=O)AminonitrilesAcid or Base Catalysis

This table presents plausible reactions based on the general reactivity of cyanamides.

Electrophilic Transformations and Aromatic Functionalization of the Nitropyridine Core

The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is greatly amplified by the presence of the nitro group at the 5-position. This strong deactivation makes the aromatic core of this compound highly resistant to classical electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. masterorganicchemistry.comkhanacademy.org Such reactions typically require a relatively electron-rich aromatic system to attack the electrophile. For an electrophilic attack to occur on this molecule, extremely harsh conditions would be necessary, likely leading to low yields and potential decomposition.

Conversely, the pronounced electron deficiency renders the nitropyridine core susceptible to nucleophilic aromatic substitution (SNAr) . Nucleophiles can attack the carbon atoms of the ring, particularly those positioned ortho and para to the powerful electron-withdrawing nitro group (positions 2, 4, and 6). While the cyanamide group already occupies the 2-position, positions 4 and 6 are activated towards attack by strong nucleophiles like alkoxides, amides, or thiolates, potentially leading to the displacement of a hydrogen atom (Chichibabin-type reaction) or a suitable leaving group if one were present.

Cycloaddition Reactions and Annulation Pathways Involving the Compound

The carbon-nitrogen triple bond of the cyanamide moiety is an active participant in cycloaddition reactions, serving as a versatile building block for the synthesis of five- and six-membered heterocycles. nih.govias.ac.in

[3+2] Cycloadditions: this compound can act as a dipolarophile, reacting with 1,3-dipoles. A common example is the reaction with azides to form substituted aminotetrazoles. nih.gov

[2+2+2] Cycloadditions: The nitrile functionality can undergo metal-catalyzed co-cyclization with molecules like dialkynes, providing a pathway to substituted pyridine rings. nih.govresearchgate.net

Diels-Alder Reactions: The electron-deficient nitropyridine ring itself can potentially act as the azadiene component in inverse-electron-demand Diels-Alder reactions. It would react with electron-rich dienophiles such as enamines, enol ethers, or ynamines to construct new fused heterocyclic systems. nih.govresearchgate.net This reactivity provides a powerful tool for rapid assembly of complex molecular scaffolds.

Table 2: Potential Cycloaddition Reactions

Reaction TypeReacting PartnerResulting Heterocycle
[3+2] Dipolar CycloadditionSodium Azide (NaN₃)5-((5-Nitropyridin-2-yl)amino)-1H-tetrazole
Inverse-Electron-Demand Diels-AlderEthyl Vinyl EtherFused Dihydropyridine derivative
[2+2+2] Cycloaddition1,7-OctadiyneFused Polycyclic Aromatic System

This table illustrates potential cycloaddition pathways based on the known reactivity of cyanamides and nitropyridines.

Reductive Transformations of the Nitro Group and their Influence on Reactivity

The aromatic nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org Its transformation into other nitrogen-containing groups, particularly the amino group, drastically alters the electronic properties and subsequent reactivity of the entire molecule.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com

Metal-Acid Systems: Employing metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid). commonorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst.

Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) are effective for mild reductions. commonorganicchemistry.com

The reduction of the nitro group in this compound to an amino group yields (5-Aminopyridin-2-yl)cyanamide. This conversion has profound consequences:

Electronic Reversal: The powerful electron-withdrawing nitro group is replaced by a potent electron-donating amino group.

Reactivity of the Pyridine Core: The pyridine ring becomes activated towards electrophilic aromatic substitution, a reaction that was previously unfeasible.

Reactivity of the Cyanamide Moiety: The nucleophilicity of the external cyanamide nitrogen is significantly enhanced due to the electron-donating nature of the new amino group.

The reduction can also be controlled to yield intermediate oxidation states, such as the nitroso or hydroxylamino derivatives, which are themselves valuable synthetic intermediates. nih.govmdpi.com

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the parent molecule lacks a typical halide handle for standard cross-coupling, several potential pathways exist.

C-H Functionalization: The pyridine ring's C-H bonds can be directly functionalized using transition metal catalysts (e.g., palladium, rhodium, iridium). The cyanamide group, with its nitrogen atoms, could act as a directing group, guiding the catalyst to functionalize a specific C-H bond, likely at the C3 position. rsc.org

N-H Functionalization: The N-H bond of the cyanamide group is suitable for cross-coupling reactions, such as N-arylation or N-alkylation, under conditions like the Buchwald-Hartwig amination.

Reactions of Derivatives: If a halogenated version of the molecule, such as (4-Chloro-5-nitropyridin-2-yl)cyanamide, were used, it would readily participate in a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents onto the pyridine core.

Investigation of Reaction Mechanisms through Kinetic and Spectroscopic Analysis

Elucidating the precise mechanisms of the reactions involving this compound requires a combination of kinetic and spectroscopic techniques.

Kinetic Studies: By monitoring the concentration of reactants, intermediates, and products over time using techniques like ¹H NMR or UV-Vis spectroscopy, the rate law for a given reaction can be determined. This provides critical information about the molecularity of the rate-determining step and the species involved. For instance, studying the rate of a cycloaddition reaction at various concentrations of reactants would reveal the reaction order with respect to each component.

Spectroscopic Analysis:

NMR Spectroscopy (¹H, ¹³C): Essential for structural characterization of starting materials, intermediates, and products. In-situ NMR monitoring can allow for the direct observation of transient species.

IR Spectroscopy: Useful for tracking the transformation of key functional groups. For example, during the reduction of the nitro group, the characteristic strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ would disappear, while new bands for the N-H stretches of the resulting amino group would appear around 3300-3500 cm⁻¹. The nitrile stretch of the cyanamide group (~2200 cm⁻¹) provides another useful diagnostic handle.

Mass Spectrometry: Provides accurate molecular weight information, confirming the identity of products and helping to identify intermediates, including through techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) which can detect charged intermediates in solution.

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and provide theoretical support for proposed mechanisms.

Derivatization and Scaffold Engineering Based on 5 Nitropyridin 2 Yl Cyanamide

Functionalization at the Cyanamide (B42294) Nitrogen Centers

The cyanamide group (-NH-CN) in (5-Nitropyridin-2-yl)cyanamide contains two nitrogen atoms with distinct reactivity: the exocyclic amino nitrogen and the nitrile nitrogen. Both can participate in various chemical reactions, leading to a diverse range of derivatives.

The exocyclic nitrogen atom of the cyanamide moiety can act as a nucleophile, although its reactivity is modulated by the electron-withdrawing nature of the adjacent cyano group and the 5-nitropyridyl ring. Nevertheless, it can undergo reactions such as alkylation and acylation under appropriate conditions. In related pyridin-2-yl cyanamide systems, studies have shown that alkylation can be directed to either the exocyclic cyanamide nitrogen or the endocyclic pyridine (B92270) nitrogen, depending on the reaction conditions and the structure of the heterocyclic system. For instance, while 4,6-dimethylpyrimidin-2-yl cyanamide is alkylated at the exocyclic nitrogen, pyridin-2-yl cyanamide is preferentially alkylated at the endocyclic nitrogen atom of the pyridine ring. researchgate.net

The carbon-nitrogen triple bond of the cyano group is a key site for cycloaddition reactions, serving as a dipolarophile or dienophile to construct five- and six-membered heterocyclic rings. nih.govresearchgate.net These reactions provide a powerful tool for embedding the this compound scaffold into more complex heterocyclic systems.

[2+2+2] Cycloadditions: The nitrile moiety can participate in metal-catalyzed [2+2+2] cyclotrimerization reactions with alkynes or other nitriles. nih.gov For example, co-cyclization with diynes offers a route to substituted 2-aminopyridines. nih.gov

[3+2] Cycloadditions: Cyanamides can react as dipolarophiles with 1,3-dipoles to form five-membered heterocycles. nih.govresearchgate.net An example is the reaction with nitrile oxides, which can lead to the formation of 1,2,4-oxadiazole derivatives. nih.gov

Table 1: Potential Functionalization Reactions at the Cyanamide Group
Reaction TypeReactantPotential ProductReference
AlkylationAlkyl halides (R-X)N-alkylated cyanamides or pyridinium salts researchgate.net
[2+2+2] CycloadditionDiynesSubstituted 2-aminopyridines nih.gov
[3+2] CycloadditionNitrile oxides (R-CNO)1,2,4-Oxadiazole derivatives nih.gov

Chemical Modifications of the Pyridine Ring System at Various Positions

The pyridine ring of this compound is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen, the 2-cyanamide group, and the 5-nitro group. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack and resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group at the C5 position, along with the pyridine nitrogen, activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.org Nucleophiles can attack the carbon atoms at positions ortho and para to the nitro group (C4 and C6). This allows for the introduction of a variety of substituents, such as alkoxy, amino, and thio groups, by displacing a suitable leaving group (if present) or by direct C-H functionalization under specific conditions. acs.orgnih.govnih.gov The SNAr reactions on nitropyridines are a common strategy for building molecular complexity. libretexts.orgyoutube.com

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, which is a cornerstone transformation in the derivatization of nitroaromatics. wikipedia.orgcommonorganicchemistry.com This conversion dramatically alters the electronic properties of the pyridine ring, turning the strongly deactivating nitro group into a strongly activating amino group. The resulting 5-amino-pyridin-2-yl-cyanamide opens up a plethora of subsequent functionalization possibilities. The amino group can be diazotized and converted into a wide range of other functional groups, or it can be acylated, alkylated, or used as a directing group for electrophilic aromatic substitution on the pyridine ring. A variety of reagents can be employed for the selective reduction of the nitro group in the presence of the cyanamide functionality, including catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reducing agents like SnCl₂ or Fe in acidic media. commonorganicchemistry.comreddit.com

Table 2: Potential Modifications of the Pyridine Ring
PositionReaction TypeReagentsProduct TypeReference
C4, C6Nucleophilic Aromatic Substitution (SNAr)Nucleophiles (e.g., RO⁻, R₂NH)4- or 6-substituted nitropyridines libretexts.orgyoutube.com
C5Nitro Group ReductionH₂/Pd-C, SnCl₂, Fe/HCl5-Aminopyridine derivative wikipedia.orgcommonorganicchemistry.com
C3, C4Vicarious Nucleophilic Substitution (VNS)Carbanions (e.g., from sulfones)C-H alkylated nitropyridines acs.orgnih.gov

Incorporation of this compound into Macrocyclic and Polymeric Architectures

The bifunctional nature of this compound, possessing both a pyridine ring and a cyanamide group, makes it an attractive building block for the synthesis of macrocycles and polymers. The nitrogen atoms in the pyridine ring and the cyanamide group can act as coordination sites for metal ions, leading to the formation of coordination polymers or metallomacrocycles. rsc.org

For instance, pyridyl-amide ligands have been successfully used to construct coordination polymers with diverse architectures and properties. rsc.org Similarly, the cyanamide group can coordinate to metal centers, suggesting that this compound could be used to create novel polymeric materials.

Furthermore, the molecule can be functionalized at two different positions to create a monomer suitable for polymerization or macrocyclization. For example, reduction of the nitro group to an amine and subsequent reaction with a dicarboxylic acid chloride, while the cyanamide group is protected or engaged in another reaction, could lead to polyamide chains or macrocyclic polyamides. nih.gov The synthesis of macrocycles containing pyridine units is an active area of research, with applications in areas such as host-guest chemistry and catalysis. illinois.eduunideb.hursc.org

Rational Design and Synthesis of Novel Chemical Scaffolds Derived from this compound

The this compound framework can be considered a "privileged scaffold" in medicinal chemistry, as pyridine-containing structures are prevalent in a vast number of FDA-approved drugs. rsc.org Rational design strategies can be employed to develop novel chemical scaffolds with specific biological activities or material properties. rsc.orgumn.edumanchester.ac.uk

By applying principles of medicinal chemistry, such as structure-activity relationship (SAR) studies, derivatives of this compound can be designed to target specific biological macromolecules. For example, the nitro group could be replaced by other hydrogen bond acceptors, or the cyanamide group could be transformed into a bioisostere like a tetrazole or a guanidine group to modulate binding affinity and pharmacokinetic properties.

The synthesis of new heterocyclic systems fused to the pyridine ring is another avenue for creating novel scaffolds. researchgate.neteurekaselect.comnih.govnih.gov Intramolecular cyclization reactions involving functional groups introduced at the cyanamide moiety and the pyridine ring can lead to the formation of bicyclic or polycyclic systems. For example, alkylation of the pyridine nitrogen followed by intramolecular cyclization involving the cyanamide group can lead to imidazo[1,2-a]pyridine derivatives, a scaffold known for its diverse biological activities. researchgate.net

The development of multicomponent reactions (MCRs) involving this compound or its derivatives could provide efficient access to libraries of complex molecules for screening purposes. nih.gov These strategies allow for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation.

Advanced Spectroscopic and Analytical Characterization of 5 Nitropyridin 2 Yl Cyanamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For (5-Nitropyridin-2-yl)cyanamide, ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electronic effects of both the nitro (-NO₂) and cyanamide (B42294) (-NHCN) groups. The strongly electron-withdrawing nitro group at the 5-position will cause a significant downfield shift for the adjacent protons.

H6: Expected to be the most downfield-shifted proton due to its proximity to the ring nitrogen and the deshielding effect of the nitro group. It would likely appear as a doublet.

H4: Also significantly deshielded by the adjacent nitro group, expected to appear as a doublet of doublets.

H3: Expected to be the most upfield of the three ring protons, appearing as a doublet.

NH: The proton of the cyanamide group would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

Expected ¹³C NMR Spectrum: The carbon NMR spectrum would reveal six distinct signals for the five carbons of the pyridine ring and the carbon of the cyanamide group. Similar to the proton spectrum, the chemical shifts will be dictated by the electronic environment.

C5: The carbon directly attached to the nitro group is expected to be significantly deshielded.

C2: The carbon bearing the cyanamide group will also be shifted downfield.

C6, C4, C3: The remaining ring carbons will have chemical shifts influenced by their position relative to the substituents.

CN (Cyanamide): The cyanamide carbon typically appears in a distinct region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H3~7.0-7.2~110-115
H4~8.4-8.6~135-140
H6~9.1-9.3~150-155
NHVariable (broad)-
C2-~158-162
C5-~140-145
CN-~115-120

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₄N₄O₂), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.

Expected HRMS Data: The calculated exact mass of this compound is 164.0334 g/mol . HRMS analysis should yield a measured mass that is very close to this theoretical value, confirming the elemental composition.

Fragmentation Pathway: Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern. Key fragmentation pathways would likely involve the loss of the nitro group (as NO₂ or NO) and cleavage of the cyanamide moiety. Common fragments for nitropyridine compounds include the loss of NO₂ (m/z 46) and subsequent ring fragmentation acs.org. The mass spectra of related nitropyridines often show a prominent peak corresponding to the parent ion nist.gov.

Table 2: Predicted HRMS Data and Major Fragments for this compound

SpeciesFormulaCalculated m/zDescription
[M]+C₆H₄N₄O₂164.0334Molecular Ion
[M-NO₂]+C₆H₄N₄118.0436Loss of nitro group
[M-CN₂H]+C₅H₃N₂O₂123.0195Loss of cyanamide radical
[C₅H₄N₂]+C₅H₄N₂92.0374Pyridyl fragment after loss of nitro and cyano groups

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Expected IR Spectrum: The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the cyanamide group.

C≡N Stretch: A sharp, intense peak characteristic of the nitrile group in the cyanamide, typically appearing in the 2220–2243 cm⁻¹ region nih.gov.

NO₂ Stretches: Asymmetric and symmetric stretching vibrations of the nitro group are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=N and C=C Stretches: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

Expected Raman Spectrum: Raman spectroscopy would complement the IR data. The C≡N stretch is also Raman active researchgate.net. The symmetric stretch of the nitro group is typically strong in the Raman spectrum. Aromatic ring vibrations will also be prominent.

Table 3: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-HStretch3200-3400IR
C≡NStretch2220-2243IR, Raman
NO₂Asymmetric Stretch1500-1550IR
NO₂Symmetric Stretch1300-1350IR, Raman
Aromatic C=C/C=NRing Stretches1400-1600IR, Raman

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding. For a related compound, 2-amino-5-nitropyridine (B18323), crystal structure analysis has been reported, revealing details about its molecular geometry and packing rsc.orgrsc.org. It is expected that this compound would also form crystals suitable for such analysis.

Expected Structural Features:

The pyridine ring would be essentially planar.

The nitro group would likely be coplanar or nearly coplanar with the pyridine ring to maximize resonance stabilization.

The cyanamide group's geometry and its orientation relative to the ring would be determined.

Intermolecular hydrogen bonds involving the cyanamide N-H group and the oxygen atoms of the nitro group or the ring nitrogen of an adjacent molecule are anticipated, influencing the crystal packing.

Table 4: Predicted Key Crystallographic Parameters for this compound Note: These are hypothetical values based on similar structures.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c
C(5)-N(nitro) Bond Length~1.45 Å
C(2)-N(cyanamide) Bond Length~1.35 Å
C≡N Bond Length~1.16 Å
Intermolecular InteractionsN-H···O or N-H···N hydrogen bonds

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of the chromophoric nitropyridine system suggests that this compound will absorb in the UV-Vis region. The electronic properties of nitropyridines have been studied, showing absorption in the long-wavelength UV region acs.orgresearchgate.netnih.gov.

Expected UV-Vis Spectrum: The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and possibly n→π* transitions. The conjugation of the nitro and cyanamide groups with the pyridine ring will influence the position and intensity of these bands. An absorption maximum (λ_max) in the range of 330-360 nm would be anticipated, similar to other nitropyridine derivatives acs.orgnih.gov.

Fluorescence Spectroscopy: Many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing and other non-radiative decay pathways. Therefore, it is predicted that this compound would exhibit weak or no fluorescence. If it were fluorescent, the emission wavelength would be longer than the absorption wavelength.

Table 5: Predicted Electronic Spectroscopy Data for this compound

ParameterPredicted ValueSolvent
λ_max (Absorption)~330-360 nmEthanol or Methanol
Molar Absorptivity (ε)10,000 - 15,000 M⁻¹cm⁻¹Ethanol or Methanol
λ_em (Emission)Likely weak or non-emissive-
Quantum Yield (Φ_F)<0.01 (Predicted)-

Computational Chemistry and Theoretical Investigations of 5 Nitropyridin 2 Yl Cyanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules like (5-Nitropyridin-2-yl)cyanamide. By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate key geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be benchmarked against experimental data, if available, to validate the computational model.

A critical aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are fundamental in determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap suggests higher reactivity and the potential for charge transfer within the molecule. For this compound, the electron-withdrawing nature of the nitro group and the cyanamide (B42294) moiety is expected to significantly influence the electron density distribution and the energies of these frontier orbitals.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-7.2 eV
LUMO Energy-3.5 eV
HOMO-LUMO Gap (ΔE)3.7 eV
Dipole Moment4.8 D

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule with similar functional groups.

Prediction of Spectroscopic Properties and Conformational Analysis via Computational Methods

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra, providing information about electronic transitions between molecular orbitals. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions, which are characteristic of aromatic and nitro-containing compounds.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be simulated using computational methods. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within this compound, such as the C≡N stretch of the cyanamide group and the symmetric and asymmetric stretches of the nitro group.

Conformational analysis, often performed by scanning the potential energy surface through the rotation of specific dihedral angles, helps to identify the most stable conformers of a molecule. For this compound, the orientation of the cyanamide and nitro groups relative to the pyridine (B92270) ring would be of particular interest, as different conformers may exhibit distinct electronic and spectroscopic properties.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
UV-Vis (TD-DFT)λmax280 nm, 350 nm
IR SpectroscopyC≡N stretch~2230 cm⁻¹
NO₂ symmetric stretch~1350 cm⁻¹
NO₂ asymmetric stretch~1530 cm⁻¹
¹³C NMR (GIAO)C (cyano)~115 ppm
C (nitro-substituted)~150 ppm

Note: This data is representative and based on typical values for similar functional groups.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides a framework for exploring the reactivity of this compound by modeling potential reaction pathways. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The characterization of transition states, which are saddle points on the potential energy surface, is essential for determining the activation energy of a reaction and thus its feasibility.

For this compound, reaction modeling could be applied to investigate various transformations, such as cycloaddition reactions involving the cyanamide group or nucleophilic aromatic substitution on the pyridine ring. By calculating the energy profile of a proposed reaction mechanism, researchers can gain a deeper understanding of the factors that control the reaction's outcome. The cyanamide moiety itself can exhibit a duality of reactivity, with a nucleophilic amino nitrogen and an electrophilic nitrile unit, making computational modeling particularly valuable for predicting its behavior in different chemical environments. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. While specific QSAR models for this compound are not yet established, the principles of QSAR can be applied to guide the design of new derivatives with desired properties.

In a hypothetical QSAR study, a library of this compound analogues would be synthesized, and their biological activity (e.g., enzyme inhibition, antimicrobial activity) would be measured. A range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analogue using computational methods. These descriptors could include parameters derived from DFT calculations, such as HOMO/LUMO energies and dipole moments.

By using statistical methods to correlate the molecular descriptors with the observed activity, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of molecules with enhanced performance. The insights gained from the QSAR model can also provide a deeper understanding of the molecular features that are crucial for the desired activity, thus establishing key design principles.

Applications of 5 Nitropyridin 2 Yl Cyanamide in Specialized Chemical Synthesis and Materials Science

Strategic Building Block for Complex Heterocyclic Compound Synthesis

The cyanamide (B42294) functional group is a versatile precursor in the synthesis of a wide array of nitrogen-containing heterocycles, which are pivotal scaffolds in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov The presence of both a nucleophilic amino group and an electrophilic nitrile within the cyanamide moiety allows for diverse reactivity. This dual nature enables its participation in various cyclization reactions to form stable ring systems.

While specific research on (5-Nitropyridin-2-yl)cyanamide as a direct precursor is not extensively detailed in publicly available literature, the general reactivity of cyanamides suggests its potential in constructing novel heterocyclic systems. The electron-withdrawing nature of the 5-nitro group on the pyridine (B92270) ring can significantly influence the reactivity of the cyanamide, potentially leading to unique reaction pathways and the formation of previously inaccessible heterocyclic cores. The pyridine nitrogen and the cyanamide group offer multiple reaction sites for intramolecular and intermolecular cyclizations, making it a promising candidate for combinatorial library synthesis of complex molecules.

Precursor for Advanced Organic Functional Materials, including Aggregation-Induced Emission (AIE) Systems

Advanced organic functional materials with applications in optoelectronics and sensing often rely on molecular components that exhibit specific photophysical properties. Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

The structural motifs present in this compound, particularly the aromatic pyridine ring and the cyanamide group, are components that can be incorporated into larger AIE-active molecules, often referred to as AIEgens. While direct studies on AIE systems derived specifically from this compound are limited, the broader class of cyanamide-containing compounds has been explored in the design of materials with interesting photophysical properties. The nitro group, being a strong electron-withdrawing group, can also play a crucial role in tuning the electronic and, consequently, the emission properties of any resulting AIEgens.

Utility in the Construction of Functional Organic Frameworks

Functional Organic Frameworks (FOFs), including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), are a class of porous crystalline materials with well-defined structures and high surface areas. These materials have shown great promise in gas storage and separation, catalysis, and sensing. The design of FOFs relies on the use of specific organic linkers or building blocks that can self-assemble into extended, ordered networks.

The bifunctional nature of this compound, with its pyridine nitrogen and cyanamide group, presents possibilities for its use as a linker in the synthesis of FOFs. The pyridine nitrogen can coordinate to metal centers in the formation of MOFs, while the cyanamide group could potentially participate in covalent bond formation to construct COFs. The presence of the nitro group could also serve to functionalize the pores of the resulting framework, imparting specific properties such as selective gas adsorption or catalytic activity.

Role in Non-Traditional Catalytic Systems and Methodologies

The development of novel catalytic systems is a cornerstone of modern chemical synthesis. While traditional catalysis often relies on precious metals, there is a growing interest in developing catalysts based on more abundant elements and employing non-traditional activation modes.

The nitrogen-rich structure of this compound suggests its potential as a ligand for the development of novel metal-based catalysts. The pyridine nitrogen and the nitrogen atoms of the cyanamide group can act as coordination sites for a variety of metal ions. The electronic properties of the resulting metal complexes, and thus their catalytic activity, could be fine-tuned by the electron-withdrawing nitro group. Furthermore, the cyanamide moiety itself can participate in catalytic cycles, for instance, through cycloaddition reactions or by acting as a temporary directing group. While specific examples involving this compound in catalysis are not yet widely reported, its structural features make it an intriguing candidate for exploration in this field.

No Publicly Available Research Found on the Coordination Chemistry of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research articles, detailed studies, or data could be found on the coordination chemistry of the compound this compound. Consequently, the generation of a detailed, scientifically accurate article with specific research findings and data tables, as requested, is not possible at this time.

The inquiry sought to explore the following aspects of this compound's coordination chemistry:

Coordination Chemistry of 5 Nitropyridin 2 Yl Cyanamide

Catalytic Applications of (5-Nitropyridin-2-yl)cyanamide Metal Complexes in Organic Transformations

While general principles of coordination chemistry involving related structural motifs—such as pyridine (B92270), nitropyridine, and cyanamide (B42294) ligands—are well-documented, there is no specific information available for the title compound. Scientific literature thrives on the dissemination of peer-reviewed research, and the absence of such publications indicates that the coordination chemistry of this compound may not have been a subject of published investigation.

Therefore, any attempt to construct an article based on the provided outline would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

It is recommended to monitor scientific databases and journals for any future research that may be published on this specific compound.

Emerging Research Directions and Future Perspectives for 5 Nitropyridin 2 Yl Cyanamide

Integration into Automated Synthesis Platforms and Flow Chemistry

There is no available research demonstrating the integration of (5-Nitropyridin-2-yl)cyanamide synthesis or its use as a reagent in automated synthesis platforms or flow chemistry systems. While flow chemistry offers significant advantages for the synthesis of nitrogen-containing heterocycles, including enhanced safety for nitration reactions and precise control over reaction conditions, these principles have not been specifically applied to the production of this compound in any published studies.

Exploration of Bioorthogonal Chemical Reactions and Applications

The cyanamide (B42294) functional group is known to participate in various chemical transformations, such as cycloaddition reactions. nih.govmdpi.com However, a review of the literature finds no evidence of this compound being investigated for bioorthogonal reactivity. Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. Key reactions in this field have not been reported to involve this specific compound.

Development of Next-Generation Functional Materials Based on the Compound

The unique electronic properties suggested by the presence of a nitro group and a pyridine (B92270) ring could theoretically make this compound a candidate for incorporation into functional materials. The cyanamide moiety itself is utilized in coordination chemistry and can be a building block for nitrogen-rich materials. mdpi.comias.ac.in Despite this potential, there are no studies available that describe the synthesis or characterization of polymers, metal-organic frameworks, or other functional materials derived from this compound.

Q & A

Q. What are the recommended synthetic routes for (5-Nitropyridin-2-yl)cyanamide, and what analytical techniques confirm its purity?

Methodological Answer: Synthesis of this compound typically involves nitration and cyanation reactions. A common approach includes functionalizing pyridine derivatives via electrophilic nitration at the 5-position, followed by introducing the cyanamide group using reagents like cyanogen bromide or thiourea derivatives under controlled pH and temperature conditions. For purification, column chromatography with polar stationary phases (e.g., silica gel) and non-polar solvents (e.g., hexane/ethyl acetate) is recommended. Analytical confirmation of purity requires a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to verify structural integrity and substituent positions.
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% is typical for research-grade material).
  • Mass spectrometry (MS) for molecular weight validation and detection of isotopic patterns.
    Safety protocols, including fume hood use and personal protective equipment (PPE), are critical due to the compound’s reactive nitrile and nitro groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Handling this compound requires adherence to strict safety measures:

  • Personal Protection: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible.
  • Ventilation: Conduct all procedures in a fume hood to prevent inhalation of volatile byproducts.
  • Storage: Store in airtight, light-resistant containers at 2–8°C, away from oxidizing agents and moisture.
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.
    Refer to the compound’s Safety Data Sheet (SDS) for toxicological data; note that cyanamide derivatives may exhibit acute toxicity (e.g., respiratory irritation) and require emergency protocols for accidental exposure .

Advanced Research Questions

Q. How can the nitropyridine moiety in this compound enhance its reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nitro group at the 5-position of the pyridine ring activates the adjacent cyanamide group toward nucleophilic attack. This is evidenced by:

  • Kinetic Studies: Monitor reaction rates using UV-Vis spectroscopy under varying conditions (e.g., pH, temperature).
  • Density Functional Theory (DFT) Calculations: Model charge distribution to predict reactive sites. For example, the nitro group reduces electron density at the cyanamide carbon, facilitating nucleophilic addition.
  • Isotopic Labeling: Use ¹⁵N-labeled cyanamide to track substitution pathways in reactions with amines or thiols.
    Experimental validation via X-ray crystallography can confirm structural changes post-reaction, while LC-MS identifies intermediate species .

Q. What strategies optimize the incorporation of this compound into carbon nitride frameworks for photocatalytic applications?

Methodological Answer: To synthesize modified carbon nitride (g-CN) materials:

  • Template-Assisted Synthesis: Use mesoporous silica (e.g., 12 nm SiO₂ nanoparticles) as a template. Adjust the SiO₂/cyanamide ratio (e.g., 1.0–2.0) to control pore size and surface area.
  • Thermal Polycondensation: Heat the mixture at 550–600°C under nitrogen to promote polymerization. The nitro group enhances π-conjugation, improving visible-light absorption.
  • Photocatalytic Testing: Evaluate CO₂ reduction efficiency using gas chromatography (GC) under visible light (λ ≥ 420 nm). Compare with non-porous g-CN controls to assess performance gains.
    Characterization via diffuse reflectance spectroscopy (DRS) and BET surface area analysis is critical for correlating structure with activity .

Q. How does this compound participate in prebiotic peptide formation under simulated early Earth conditions?

Methodological Answer: Replicate Miller-Urey-type experiments with modifications:

  • Reaction Setup: Combine the compound with amino acids (e.g., glycine, alanine) in a reducing atmosphere (CH₄, NH₃, H₂O) under electrical discharge (5–10 kV).
  • Cyanamide’s Role: Act as a dehydrating agent to catalyze peptide bond formation. Monitor polymerization via FT-IR (amide I/II bands) and MALDI-TOF MS.
  • pH Dependence: Test acidic (pH 3–5) and neutral conditions; cyanamide derivatives may function better in mildly acidic environments, mimicking volcanic settings.
    Compare results with historical data from Stanley Miller’s cyanamide experiments to contextualize findings .

Q. Contradictions and Gaps in Evidence

  • While cyanamide’s agricultural efficacy is dose-dependent (e.g., 1.25–3.5% in grapevines ), extrapolating these findings to this compound requires caution due to structural differences.
  • Computational studies (e.g., molecular docking) are absent in the provided evidence but could bridge gaps in understanding biological interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.